Reaction Kinetics: BCN-OH vs. DBCO/DIBAC and BARAC
The second-order rate constant for the SPAAC reaction between endo-BCN-OH and benzyl azide is 0.14 M⁻¹s⁻¹. This represents a moderate kinetic profile: it is approximately 2.2-fold slower than the more lipophilic DBCO (k = 0.31 M⁻¹s⁻¹) and 6.9-fold slower than the ultra-fast BARAC (k = 0.96 M⁻¹s⁻¹), but over 100-fold faster than unstrained cyclooctyne (k = 0.0012 M⁻¹s⁻¹) [1][2].
| Evidence Dimension | Second-order rate constant (k) for SPAAC with azide |
|---|---|
| Target Compound Data | 0.14 M⁻¹s⁻¹ |
| Comparator Or Baseline | DBCO: 0.31 M⁻¹s⁻¹; BARAC: 0.96 M⁻¹s⁻¹; Unstrained cyclooctyne: 0.0012 M⁻¹s⁻¹ |
| Quantified Difference | BCN is 2.2× slower than DBCO, 6.9× slower than BARAC, and >100× faster than unstrained cyclooctyne. |
| Conditions | In vitro SPAAC kinetic assay with benzyl azide at room temperature in organic/aqueous solvent mixture. |
Why This Matters
This data allows procurement decisions based on the required labeling speed; BCN is selected when moderate kinetics are acceptable in exchange for superior water solubility.
- [1] Debets, M. F., et al. (2020). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research, 53(10), 2157-2168. (Data aggregated in PMC8163418, Table 1). View Source
- [2] Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. View Source
